![molecular formula C15H14O3 B1597111 Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate CAS No. 62019-34-5](/img/structure/B1597111.png)
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate
Overview
Description
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, also known as EDNF, is an organic compound that has been studied extensively in the fields of chemistry, biochemistry, and pharmacology. EDNF is a synthetic compound that has been used in a variety of scientific research applications. It has been found to possess a wide range of biochemical and physiological effects that can be used to study a variety of biological processes.
Scientific Research Applications
Proteomics Research
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is utilized in proteomics research due to its unique chemical properties. It serves as a specialized reagent in the study of protein structures and functions, particularly in the identification of protein-protein interactions and the characterization of complex protein mixtures .
Organic Synthesis
This compound is a valuable intermediate in organic synthesis. It is used for constructing complex organic molecules, including natural products and pharmaceuticals. Its role in facilitating various synthetic strategies, such as annulation reactions and cycloadditions, is well-documented .
Photochromic Material Development
Due to its structural characteristics, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate exhibits photochromic properties. This makes it a candidate for developing materials that change color upon exposure to UV or sunlight, which has applications in smart windows and optical data storage .
Biological Activity Studies
Researchers have explored the biological activities of dihydronaphthofurans, including this ethyl ester derivative. It is studied for its potential pharmacological properties, such as anti-inflammatory and anticancer activities .
Catalysis Research
In catalysis, Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is investigated for its ability to act as a ligand or a catalyst itself in various chemical reactions. This research aims to develop more efficient and selective catalytic processes .
Green Chemistry Applications
The compound’s role in green chemistry is significant. It is used in reactions that are designed to be environmentally friendly, such as those that minimize waste or use renewable resources. Its involvement in organocatalysis is a key area of interest .
Material Science
In material science, the compound is part of the research into new organic materials with specific electronic or mechanical properties. It contributes to the development of advanced materials for electronics, photonics, and nanotechnology .
Electrochemical Methods
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is also relevant in electrochemical methods. It is used in the study of electrochemical synthesis and the properties of electrochemically generated materials .
Mechanism of Action
Target of Action
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate is a member of the dihydronaphthofurans (DHNs) class of compounds . DHNs are widely found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . .
Mode of Action
It’s known that dhns exhibit photochromic properties when exposed to uv or sunlight at room temperature , which could potentially influence their interaction with biological targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, DHNs, including Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate, exhibit photochromic properties when exposed to UV or sunlight at room temperature . This suggests that light exposure could potentially influence the compound’s action.
properties
IUPAC Name |
ethyl 1,2-dihydrobenzo[e][1]benzofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-17-15(16)14-9-12-11-6-4-3-5-10(11)7-8-13(12)18-14/h3-8,14H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMTXLJYTRWJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(O1)C=CC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377000 | |
Record name | Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | |
CAS RN |
62019-34-5 | |
Record name | Ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80377000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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